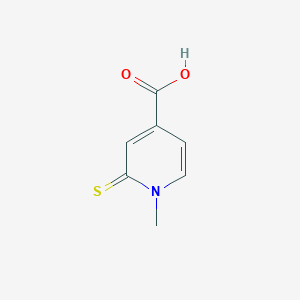
1-Methyl-2-sulfanylpyridinium-4-carboxylate
Descripción general
Descripción
1-Methyl-2-sulfanylpyridinium-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MSPC and is a derivative of pyridine. It has a molecular formula of C8H8NO2S and a molecular weight of 188.22 g/mol.
Mecanismo De Acción
The exact mechanism of action of MSPC is not fully understood. However, it has been reported to act as a radical scavenger, which helps to prevent oxidative damage in cells. It has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Biochemical and Physiological Effects:
MSPC has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. It has also been shown to inhibit the growth of certain bacteria, which could make it a potential candidate for use as an antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MSPC is its ease of synthesis, which makes it readily available for use in laboratory experiments. It is also relatively stable and has a long shelf life. However, one limitation of MSPC is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on MSPC. One area of interest is its potential use as an antioxidant and antibacterial agent in the development of new drugs and therapies. Another potential direction is the use of MSPC in the development of new materials with improved properties, such as increased durability and resistance to degradation. Further studies are needed to fully understand the mechanisms of action of MSPC and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MSPC involves the reaction of 2-mercaptopyridine with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. This method has been reported to yield MSPC with a purity of over 99%.
Aplicaciones Científicas De Investigación
MSPC has been studied for its potential applications in various fields such as organic synthesis, electrochemistry, and material science. It has been reported to exhibit antioxidant and antibacterial properties, which make it a promising compound for use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-methyl-2-sulfanylidenepyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-8-3-2-5(7(9)10)4-6(8)11/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWJKTXOTZAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205818 | |
| Record name | 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-sulfanylpyridinium-4-carboxylate | |
CAS RN |
74450-99-0 | |
| Record name | 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74450-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



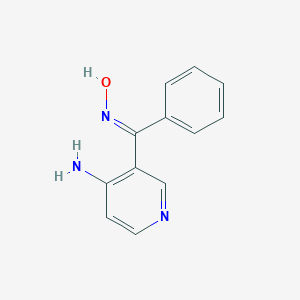
![6-[(2-Oxopropyl)sulfanyl]nicotinic acid](/img/structure/B215091.png)
![2-[3-(Trifluoromethyl)anilino]pyridin-3-ol](/img/structure/B215093.png)
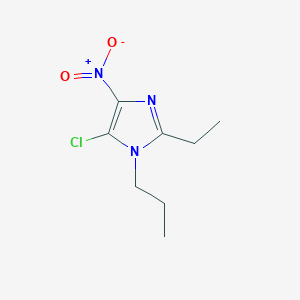
![N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)
![2-[1-(4-Chlorophenyl)propyl]malonic acid](/img/structure/B215098.png)
![[(E)-4-(tert-butylamino)-4-oxobut-2-en-2-yl] 2-amino-5-chlorobenzoate](/img/structure/B215099.png)
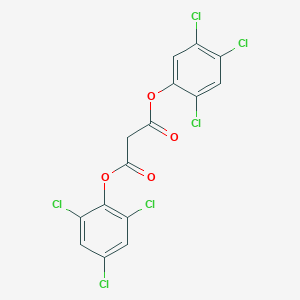
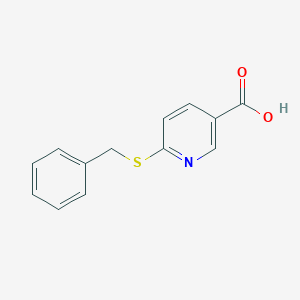
![2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)
![2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215109.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)
![6-[(2-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215116.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)